![molecular formula C14H16N2O3S B2741807 3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid CAS No. 380191-48-0](/img/structure/B2741807.png)
3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
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Description
“3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid” is a chemical compound with the molecular formula C14H16N2O3S. It has a molecular weight of 292.35 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
This compound has a predicted melting point of 247.81° C and a predicted boiling point of 575.37° C. The predicted density is approximately 1.6 g/cm3, and the refractive index is predicted to be n20D 1.74 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various thieno[2,3-d]pyrimidine derivatives. For instance, it has been utilized in the synthesis of 4-oxo-3,4,5,6,7,8-hexahydro[1]-benzo- and 4-oxo-6-phenylthieno[2,3-d]pyrimidines through cyclization reactions, highlighting its role in producing structurally diverse heterocyclic compounds (Konno et al., 1989).
- The compound serves as a key intermediate in the synthesis of various substituted thieno[2,3-d]pyrimidines, which have been compared for their physicochemical properties and potential biological activities, indicating its versatility in medicinal chemistry (Zadorozhny et al., 2010).
Antifungal and Antimicrobial Applications
- Some derivatives of thieno[2,3-d]pyrimidines, synthesized using the compound, have shown antifungal activities, particularly against Piricularia oryzae. This suggests potential applications in developing antifungal agents for agricultural purposes (Konno et al., 1989).
- The compound has been used to synthesize novel thieno[2,3-d]pyrimidine derivatives that were tested for antimicrobial activity, demonstrating its potential in the development of new antimicrobial agents (El‐mahdy et al., 2009).
Applications in Protein Kinase Inhibition
- Derivatives synthesized from this compound have shown inhibitory effects on human protein kinase CK2. This is significant for pharmaceutical research, particularly in developing treatments for diseases where protein kinase dysregulation is a factor (Golub et al., 2011).
properties
IUPAC Name |
3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-7-2-3-8-9(6-7)20-14-12(8)13(19)15-10(16-14)4-5-11(17)18/h7H,2-6H2,1H3,(H,17,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFFHFONVBJIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid | |
CAS RN |
380191-48-0 |
Source
|
Record name | 3-{11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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